2-(Dibenzo[b,d]furan-3-yl)acetic acid
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Overview
Description
2-(Dibenzo[b,d]furan-3-yl)acetic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-3-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of dibenzofuran, which can be obtained from coal tar or synthesized via O-arylation of substituted phenols followed by cyclization of diaryl ethers.
Functionalization: The dibenzofuran core is then functionalized to introduce the acetic acid moiety.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, carboxylic acids, alcohols, and alkanes .
Scientific Research Applications
2-(Dibenzo[b,d]furan-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the acetic acid moiety.
2-(Dibenzo[b,d]furan-3-yl)boronic acid: A similar compound with a boronic acid group instead of an acetic acid group.
2-(Dibenzo[b,d]furan-3-yl)ethanol: A derivative with an ethanol group.
Uniqueness
2-(Dibenzo[b,d]furan-3-yl)acetic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the acetic acid moiety allows for further functionalization and enhances its solubility in polar solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-dibenzofuran-3-ylacetic acid |
InChI |
InChI=1S/C14H10O3/c15-14(16)8-9-5-6-11-10-3-1-2-4-12(10)17-13(11)7-9/h1-7H,8H2,(H,15,16) |
InChI Key |
PVQCXOIBLHYLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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